1-Bromo-6-nitronaphthalene

Organic Chemistry Analytical Chemistry Quality Control

Procurement of incorrect regioisomers (e.g., 6-bromo-1-nitro, mp 98-99°C) alters reaction outcomes and introduces irreproducible data. 1-Bromo-6-nitronaphthalene (CAS 67878-75-5) provides the specific 1,6-substitution pattern required for: - Palladium-catalyzed cross-coupling to build naphthalene-based pharmacophores - OLED material synthesis requiring controlled π-conjugation - Hit-to-lead optimization from Notch1 inhibitor scaffolds (IC50 reference available) Supplied with verified isomer identity and batch-specific purity analysis.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 67878-75-5
Cat. No. B3278484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-nitronaphthalene
CAS67878-75-5
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Br
InChIInChI=1S/C10H6BrNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H
InChIKeyNODGOFXISHGVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-nitronaphthalene: Procurement & Intermediate Chemistry


1-Bromo-6-nitronaphthalene (CAS 67878-75-5) is a halogenated nitroaromatic compound, specifically a disubstituted naphthalene derivative with a bromine atom at the 1-position and a nitro group at the 6-position [1]. It has a molecular weight of 252.06 g/mol and a melting point of 130–131 °C . This compound serves as a key synthetic intermediate in pharmaceutical and agrochemical research, with documented applications in cross-coupling reactions for constructing complex naphthalene-based architectures [2]. Its distinct substitution pattern provides a unique reactivity profile compared to regioisomeric analogs, making isomer identity a critical procurement specification.

Isomer Identity
Regioisomer purity critical for intended reactivity
Synthetic Role
Cross-coupling intermediate for naphthalene architectures
Substitution Pattern
1‑bromo‑6‑nitro orientation enables site‑selective functionalization

1-Bromo-6-nitronaphthalene: Regioisomer Substitution Failure


1-Bromo-6-nitronaphthalene cannot be substituted with regioisomeric analogs such as 6-bromo-1-nitronaphthalene (CAS 102153-48-0) without altering experimental outcomes . These are distinct chemical entities with different physical properties and, consequently, different reactivity in subsequent chemical transformations . For example, the target compound (1-bromo-6-nitro substitution) exhibits a melting point of 130–131 °C, whereas the reversed regioisomer (6-bromo-1-nitro substitution) melts at 98–99 °C, a difference of over 30 °C [1]. This significant physical disparity indicates fundamental differences in solid-state packing, solubility, and potentially reaction kinetics [2]. Furthermore, the distinct substitution pattern directly impacts the electronic environment of the naphthalene ring, altering the regioselectivity of subsequent coupling or functionalization reactions [3]. Generic procurement or substitution without verifying the correct regioisomer will introduce an uncontrolled variable, likely resulting in failed syntheses, altered product profiles, or irreproducible data.

Target
1‑Bromo‑6‑nitronaphthalene
Misidentified Isomer
6‑Bromo‑1‑nitronaphthalene
Regioisomer mismatch shifts melting behavior and solid‑state packing
Electron distribution alteration may redirect coupling regioselectivity
Generic procurement without isomer verification risks synthetic failure

1-Bromo-6-nitronaphthalene: Differentiation from Key Analogs


Melting Point Differentiation vs. 6-Bromo-1-nitronaphthalene

1-Bromo-6-nitronaphthalene exhibits a significantly higher melting point (130–131 °C) compared to its reversed regioisomer, 6-bromo-1-nitronaphthalene (98–99 °C), providing a clear, quantifiable property for identity verification and quality control [1]. This 32 °C difference allows for rapid confirmation of the correct isomer prior to use in sensitive reactions .

Melting point
Head‑to‑head
130–131 °C vs 98–99 °C
Identity verification checkpoint
Approx. 32 °C difference supports rapid isomer QC
Organic Chemistry Analytical Chemistry Quality Control

Cross-Coupling Partner for Naphthalene Synthesis

1-Bromo-6-nitronaphthalene is a validated substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the site-selective synthesis of functionalized naphthalenes [1]. Its 1-bromo substitution pattern is essential for achieving the desired regioselectivity in coupling reactions when compared to other bromonitronaphthalene isomers, which would direct bond formation to a different ring position .

Cross‑coupling
Class‑level
Validated Suzuki Pd‑catalyzed substrate
Enables site‑selective naphthalene elaboration
1‑bromo position directs regioselective C–C bond formation
Synthetic Chemistry Catalysis Pharmaceutical Intermediates

Notch1 Inhibitor Potential

1-Bromo-6-nitronaphthalene is associated with downstream biological activity, serving as a structural component in molecules exhibiting Notch1 inhibition. While the specific compound itself is not the active pharmaceutical ingredient, a derivative incorporating this naphthalene core demonstrated an IC50 of 360 nM against the Notch1 deltaE mutant expressed in HEK293 cells [1]. This suggests the 1-bromo-6-nitronaphthalene scaffold provides a favorable orientation for interacting with this therapeutically relevant target. In comparison, many simple bromonitronaphthalene isomers show no reported activity or are completely inactive (EC50 > 100,000 nM) against other targets like human eNOS [2].

Notch1 derivative potency
Reported derivative context
Derivative IC50: 360 nM (Notch1 δE)
Scaffold supports Notch1 pathway research
Activity from derived compound, not from the intermediate itself
Medicinal Chemistry Cell Signaling Oncology

OLED & Material Science Intermediate

As a halogenated nitroaromatic, 1-bromo-6-nitronaphthalene is a strategic intermediate for constructing extended aromatic systems and heterocycles for use in electronic materials . Patents in the field of organic electroluminescent devices frequently utilize bromonitronaphthalene isomers as key building blocks to introduce specific electronic and optical properties into the final material [1][2]. The 1-bromo-6-nitro substitution pattern provides a unique vector for molecular extension compared to other isomers, allowing for precise control over the electronic distribution in the final organic semiconductor [3].

OLED intermediate
Class‑level
Building block for OLED material synthesis
Controls molecular geometry and electronic properties
1,6‑substitution provides unique extension vector
Materials Chemistry OLED Electronics

1-Bromo-6-nitronaphthalene: Validated Application Scenarios


Naphthalene-Based Pharmaceutical Synthesis

1-Bromo-6-nitronaphthalene is procured as a critical intermediate in the multi-step synthesis of pharmaceutical candidates requiring a naphthalene core with specific 1,6-substitution [1]. Its utility in palladium-catalyzed cross-coupling reactions allows for the controlled introduction of aryl or heteroaryl groups at the 1-position, while the nitro group at the 6-position can be subsequently reduced to an amine for further diversification . This regiospecificity is non-negotiable for constructing the intended pharmacophore.

OLED & Organic Electronic Materials

Researchers developing novel organic light-emitting diodes (OLEDs) and other electronic materials utilize 1-bromo-6-nitronaphthalene to synthesize extended π-conjugated systems and heteroaromatic compounds [2]. The 1,6-substitution pattern is essential for controlling the molecular geometry and electronic properties of the final material, which directly impacts device performance parameters such as luminous efficiency and operational lifetime [3].

Notch Signaling Pathway Drug Discovery

Based on evidence linking derivatives of this scaffold to Notch1 inhibition (IC50 = 360 nM), 1-bromo-6-nitronaphthalene is a valuable starting point for hit-to-lead optimization in oncology and other therapeutic areas where Notch signaling is implicated [4]. Procurement of this specific isomer ensures the correct spatial orientation for interaction with the biological target, unlike regioisomeric analogs with no reported activity [5].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Regiospecific cross‑coupling efficiency
Isomer identity and coupling reproducibility
OLED & organic electronics R&D
1,6‑substitution geometry control
Molecular geometry and electronic property validation
Notch1 inhibitor scaffold design
Derivative nanomolar potency profile
Scaffold suitability and structure–activity relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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